molecular formula C15H24N2 B8808963 3-(1-Benzylpiperidin-4-yl)propan-1-amine

3-(1-Benzylpiperidin-4-yl)propan-1-amine

Cat. No.: B8808963
M. Wt: 232.36 g/mol
InChI Key: GHBYNMXBNLSPBE-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-4-yl)propan-1-amine (CAS: 151097-70-0) is a tertiary amine derivative featuring a benzyl-substituted piperidine core linked to a three-carbon aliphatic chain terminating in a primary amine group. Its molecular formula is C₁₅H₂₄N₂, with a molecular weight of 232.36 g/mol . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of multifunctional agents targeting neurological disorders such as Alzheimer’s disease. For example, it has been utilized in the preparation of acetylcholinesterase (AChE) inhibitors and serotonin 5-HT₆ receptor ligands, which exhibit antioxidant and neuroprotective properties . The compound’s structural flexibility allows for modifications at the piperidine nitrogen or the terminal amine, enabling the development of derivatives with enhanced pharmacological profiles .

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

3-(1-benzylpiperidin-4-yl)propan-1-amine

InChI

InChI=1S/C15H24N2/c16-10-4-7-14-8-11-17(12-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13,16H2

InChI Key

GHBYNMXBNLSPBE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCCN)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(1-benzylpiperidin-4-yl)propan-1-amine with structurally and functionally related compounds, focusing on molecular properties, synthesis, and biological activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Pharmacological Targets/Activity References
This compound C₁₅H₂₄N₂ 232.36 Base structure: Benzylpiperidine + propan-1-amine chain Intermediate for AChE inhibitors, 5-HT₆ ligands, antioxidant activity
3-(1-Benzylpiperidin-4-yl)-N-(2-((1-(phenylsulfonyl)-1H-indol-4-yl)oxy)ethyl)propan-1-amine (14) C₃₀H₃₄N₄O₂S 530.69 Addition of phenylsulfonyl-indole-ethoxy moiety Dual 5-HT₆ receptor antagonism and butyrylcholinesterase inhibition; IC₅₀ = 12 nM (BChE)
N-((1-Benzylpiperidin-4-yl)methyl)-2-((1-(phenylsulfonyl)indolin-4-yl)oxy)ethan-1-amine (15) C₂₈H₃₂N₄O₂S 504.65 Indoline-ethoxy substituent instead of indole; methylene linker Moderate BChE inhibition (IC₅₀ = 1.2 µM)
N-(3-(1-Benzylpiperidin-4-yl)propyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide (20) C₂₄H₂₈N₂O₃ 422.50 Chromene-carboxamide group appended to propan-1-amine chain Sigma-1 receptor affinity (Ki = 8.3 nM); neuroprotective effects in Alzheimer’s models
2-(4-Benzylpiperidin-1-yl)-N-methylethan-1-amine (5) C₁₅H₂₄N₂ 232.36 Shorter ethan-1-amine chain; N-methylation Protein arginine methyltransferase (PRMT) inhibition (IC₅₀ = 0.5 µM)
Ethyl 6-(3-(1-Benzylpiperidin-4-yl)propylamino)-5-cyano-2-methyl-4-phenylnicotinate (17) C₃₀H₃₄N₄O₂ 482.62 Nicotinate-cyano-phenyl group attached to propan-1-amine chain Butyrylcholinesterase inhibition (IC₅₀ = 0.8 µM)

Structural and Functional Insights

Impact of Substituents :

  • The addition of phenylsulfonyl-indole (compound 14) or phenylsulfonyl-indoline (compound 15) groups enhances binding to 5-HT₆ receptors and cholinesterases, likely due to increased steric bulk and π-π interactions .
  • Chromene-carboxamide hybrids (compound 20) exhibit sigma-1 receptor affinity, linking structural rigidity to neuroprotection .

Synthesis Efficiency :

  • The base compound is synthesized via reductive amination (GP4 protocol) with moderate yields (35–49%) .
  • Derivatives like compound 17 achieve higher yields (77%) due to optimized nucleophilic substitution conditions .

Pharmacological Profiles :

  • BChE Inhibition : Compound 14 (IC₅₀ = 12 nM) outperforms compound 15 (IC₅₀ = 1.2 µM), highlighting the importance of the indole moiety over indoline .
  • Neuroprotection : Compound 20’s chromene group confers antioxidant activity, reducing oxidative stress in neuronal cells .

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